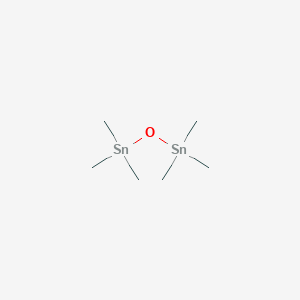

Hexamethyldistannoxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexamethyldistannoxane is a useful research compound. Its molecular formula is C6H18OSn2 and its molecular weight is 343.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

HMD serves as an effective reagent in the synthesis of complex organic molecules. It is utilized in reactions that involve the formation of carbon-silicon bonds, which are crucial for developing silicon-based materials and pharmaceuticals.

Catalysis

HMD has been explored as a catalyst in several chemical reactions, including polymerization processes and oxidation reactions.

Materials Science

In materials science, HMD is utilized for modifying surfaces and creating advanced materials with specific properties.

- Surface Modification : HMD can be used to modify the surfaces of polymers to enhance adhesion and compatibility with other materials.

- Silicone Production : It plays a role in producing silicone-based materials that exhibit unique thermal and mechanical properties, making them suitable for various industrial applications.

Case Study 1: Synthesis of Organosilicon Compounds

In a study published in The Journal of Organic Chemistry, researchers demonstrated the use of HMD for synthesizing organosilicon compounds via nucleophilic substitution reactions. The study highlighted the efficiency of HMD in generating high yields of desired products under mild conditions, showcasing its utility in organic synthesis .

Case Study 2: Catalytic Applications

Another significant application was reported in ACS Publications, where HMD was employed as a catalyst for the selective oxidation of alcohols. The study revealed that HMD provided high selectivity and yield, indicating its potential as an environmentally friendly catalyst compared to traditional methods .

Análisis De Reacciones Químicas

General Reactivity

Hexamethyldistannoxane exhibits reactivity typical of organotin compounds. The presence of the tin-oxygen bond allows for various chemical transformations, including:

-

Nucleophilic substitution reactions : The tin atoms can undergo nucleophilic attack due to their electrophilic character.

-

Oxidative addition and reductive elimination : These reactions are common in organometallic chemistry, where ligands can be added or removed from the metal center.

Reaction with Phosphorus Compounds

Research has shown that this compound reacts with phosphorus-containing compounds such as phosphorus oxychloride (POCl3). The reaction leads to the formation of various products due to the exchange of oxygen and sulfur atoms:

-

The reaction can yield compounds like Me3SnO2PCl2 and (Me2PS)2O when this compound interacts with POCl3 in a 1:1 ratio, demonstrating its capacity for complexation and ligand exchange reactions .

Reaction Mechanisms

The mechanisms of these reactions often involve the following steps:

-

Formation of intermediates : Initial interaction between this compound and phosphorus compounds forms transient species that are crucial for subsequent transformations.

-

Product stabilization : The final products are stabilized through interactions involving π-bonding or ionic character, depending on the nature of the reacting species.

Spectroscopic Analysis

The products formed from these reactions can be characterized using various spectroscopic methods:

-

Infrared (IR) spectroscopy : Provides insights into functional groups present in the products.

-

Raman spectroscopy : Useful for identifying molecular vibrations and confirming the formation of specific chemical bonds.

Propiedades

Número CAS |

1692-18-8 |

|---|---|

Fórmula molecular |

C6H18OSn2 |

Peso molecular |

343.6 g/mol |

Nombre IUPAC |

trimethyl(trimethylstannyloxy)stannane |

InChI |

InChI=1S/6CH3.O.2Sn/h6*1H3;;; |

Clave InChI |

YPUBDZDOJVNIDZ-UHFFFAOYSA-N |

SMILES |

C[Sn](C)(C)O[Sn](C)(C)C |

SMILES canónico |

C[Sn](C)(C)O[Sn](C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.